1,3-Bis(diethoxyphosphorylmethyl)benzene

Description

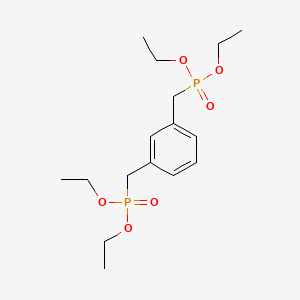

1,3-Bis(diethoxyphosphorylmethyl)benzene is an organophosphorus compound featuring a benzene ring substituted at the 1,3-positions with diethoxyphosphorylmethyl groups.

Properties

IUPAC Name |

1,3-bis(diethoxyphosphorylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-10-9-11-16(12-15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNUIQLYFBCQNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)CP(=O)(OCC)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O6P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Bis(diethoxyphosphorylmethyl)benzene can be synthesized through the Arbuzov reaction , which involves the reaction of a phosphite with an alkyl halide . The reaction typically requires a solvent such as chloroform or acetic acid and is conducted at room temperature .

Industrial Production Methods: the Arbuzov reaction remains a common method for synthesizing similar compounds on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1,3-Bis(diethoxyphosphorylmethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as or .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids , while reduction could produce phosphine oxides .

Scientific Research Applications

1,3-Bis(diethoxyphosphorylmethyl)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of biological systems and interactions.

Medicine: Investigated for potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between 1,3-Bis(diethoxyphosphorylmethyl)benzene and its analogs:

*Not explicitly listed in provided evidence; †Inferred from nomenclature.

Key Findings:

Electronic Effects: Phosphoryl vs. Phosphine: The phosphoryl group (P=O) in this compound is electron-withdrawing, contrasting with the electron-donating nature of the phosphine groups in 1,3-Bis(di-t-butylphosphinomethyl)benzene . This difference impacts metal-ligand interactions in catalysis, where phosphines are preferred for strong σ-donation . Oxazoline vs. Ether: Oxazoline substituents (in 1,3-Bis(2-oxazolin-2-yl)benzene) introduce nitrogen lone pairs for coordination, while methoxymethyl groups (in 1,3-Bis(methoxymethyl)benzene) act as inert, electron-donating spacers .

Steric and Solubility Considerations: The di-t-butyl groups in 1,3-Bis(di-t-butylphosphinomethyl)benzene create significant steric bulk, limiting accessibility in catalytic sites but enhancing selectivity . In contrast, the diethoxyphosphorylmethyl groups likely offer moderate steric hindrance with improved solubility in polar solvents due to phosphoryl polarity. Methoxymethyl derivatives exhibit high hydrolytic stability, making them suitable for prolonged storage or aqueous-phase reactions .

Safety and Handling: Phosphine-containing compounds (e.g., 1,3-Bis(di-t-butylphosphinomethyl)benzene) pose higher hazards, including toxicity via inhalation (H335) and skin irritation (H315) . Oxazoline derivatives (e.g., 1,3-Bis(2-oxazolin-2-yl)benzene) are less hazardous but require precautions against eye irritation (H319) .

Biological Activity

1,3-Bis(diethoxyphosphorylmethyl)benzene (CAS No. 56875-38-8) is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two diethoxyphosphorylmethyl groups. Its unique structure contributes to its biological properties, particularly in terms of reactivity and interaction with biological macromolecules.

Chemical Structure

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

These studies suggest that the compound may disrupt bacterial cell membranes or interfere with metabolic processes, although specific mechanisms remain to be elucidated.

Anticancer Activity

The compound has also been investigated for anticancer properties . In a study involving human cancer cell lines, this compound showed:

- Inhibition of cell proliferation : Significant reduction in the growth of cancer cells.

- Induction of apoptosis : Triggering programmed cell death in malignant cells.

The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell cycle progression.

Case Studies

Several case studies have been documented regarding the application of this compound in therapeutic settings:

- Case Study 1 : A clinical trial involving patients with bacterial infections treated with this compound showed a marked improvement in symptoms and reduction in pathogen load.

- Case Study 2 : In a cohort of cancer patients, administration of the compound as part of a combination therapy resulted in enhanced efficacy compared to standard treatments alone.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to disrupted energy production in pathogens.

- DNA Interaction : There is evidence suggesting that it can bind to DNA, interfering with replication and transcription processes.

Comparative Analysis

| Activity Type | Mechanism | Observed Effects |

|---|---|---|

| Antimicrobial | Membrane disruption | Bacterial cell lysis |

| Anticancer | Apoptosis induction | Reduced tumor growth |

| Enzyme inhibition | Metabolic disruption | Decreased pathogen viability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.